(5-bromo-1H-indol-3-yl)(6-nitro-2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
5-BROMO-3-(6-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the indole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-(6-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. Common steps may include:
Bromination: Introduction of a bromine atom to the indole ring.
Nitration: Addition of a nitro group to the indole structure.
Carbonylation: Incorporation of a carbonyl group to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
5-BROMO-3-(6-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-3-(6-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoindole
- 6-Nitroindole
- 1H-Indole-1-carboxamide
Uniqueness
The unique combination of bromine, nitro, and carbonyl groups in 5-BROMO-3-(6-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C17H12BrN3O3 |
---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
(5-bromo-1H-indol-3-yl)-(6-nitro-2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C17H12BrN3O3/c18-11-2-4-15-13(7-11)14(9-19-15)17(22)20-6-5-10-1-3-12(21(23)24)8-16(10)20/h1-4,7-9,19H,5-6H2 |
InChI Key |
DDUPYPIPLBXXPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CNC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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